![molecular formula C19H15NO5 B2664056 Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate CAS No. 833436-14-9](/img/structure/B2664056.png)

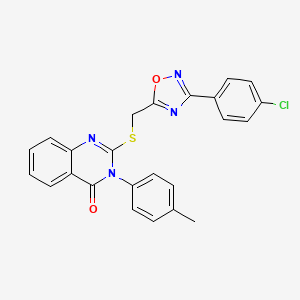

Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

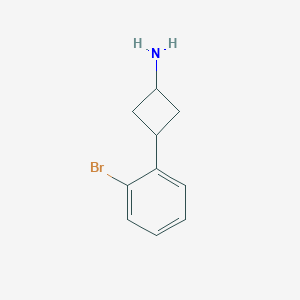

“Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate” is a chemical compound with the molecular formula C17H13NO4 . It is prepared by condensation between 4-hydroxycoumarin and methyl 2-amino-benzoate .

Synthesis Analysis

The synthesis of “this compound” involves a condensation reaction between 4-hydroxycoumarin and methyl 2-amino-benzoate . This reaction results in the formation of the desired compound .Molecular Structure Analysis

The molecule of this compound consists of the 2H-chromen-2-one part connected by an amine moiety (–NH–) to the methyl benzoate ring . It crystallizes in the orthorhombic space group Pca21 at 300 K . The supramolecular array is formed by hydrogen bonds between the aromatic ring and the O atoms of the lactone and ester portions .Applications De Recherche Scientifique

Synthesis and Catalysis

Researchers have explored the utility of similar compounds in synthetic organic chemistry, particularly in the synthesis of heterocyclic systems and as intermediates for complex organic molecules. For example, Casimir et al. (2002) describe the use of methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as a new, efficient reagent for N-phthaloylation of amino acids and derivatives, highlighting its simplicity and effectiveness in synthesizing alpha-amino acids, alpha-amino alcohols, dipeptides, alpha-amino carboxamides, and alpha-amino esters without racemization (Casimir, Guichard, & Briand, 2002).

Development of Novel Compounds

The development of novel compounds with potential applications in various fields is a significant area of research. Selič et al. (1997) used methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems, preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives, illustrating the versatility of these compounds in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

Materials Science and Polymer Research

In materials science and polymer research, compounds like methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate serve as building blocks for novel materials. Guillaneuf et al. (2010) proposed a new alkoxyamine bearing a chromophore group for nitroxide-mediated photopolymerization, demonstrating the potential of such compounds in the development of advanced materials with specific photophysical and photochemical properties (Guillaneuf et al., 2010).

Orientations Futures

The principal purpose of producing this compound was to investigate its biological properties because coumarin derivatives are potential candidates for various applications . These compounds are widely distributed in nature, especially as secondary metabolites of vascular plants . They have a wide range of applications, such as biocides, phytochemicals, pharmacological agents, and flavorings, widely used in different industries . In medicinal chemistry, a widely used coumarin drug is warfarin, an anticoagulant that has made it possible for thrombosis treatment to be done orally . In addition, multiple biological activities are well known, including anti-inflammatory, antimicrobial, antioxidant, anti-allergic, anti-HIV, anticancer, and antiviral activities .

Propriétés

IUPAC Name |

methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-20(15-9-5-4-8-13(15)18(22)24-2)17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMBNVMHGILEPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2663976.png)

![4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663977.png)

![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)

![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)